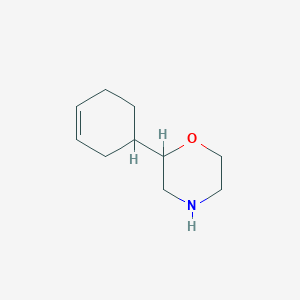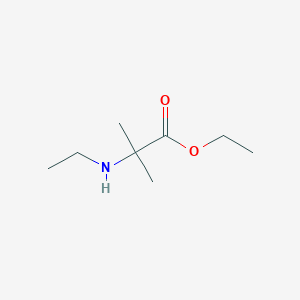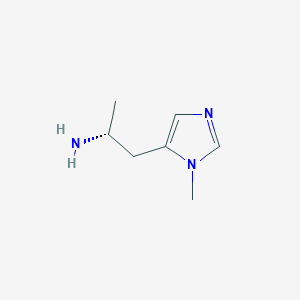
(R)-1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine is a chiral amine compound featuring an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylimidazole and ®-2-chloropropane.
Alkylation Reaction: The first step involves the alkylation of 1-methylimidazole with ®-2-chloropropane in the presence of a base such as potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired (2R)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine.
Industrial Production Methods
In an industrial setting, the production of (2R)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalytic systems to improve yield and selectivity.
Automation: Integrating automated systems for monitoring and controlling reaction parameters to ensure consistent product quality.
化学反应分析
Types of Reactions
(2R)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the imidazole ring or the amine group.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the amine group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation Products: Imidazole N-oxides and other oxidized derivatives.
Reduction Products: Reduced imidazole derivatives and modified amine groups.
Substitution Products: Alkylated or acylated imidazole derivatives.
科学研究应用
(2R)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (2R)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
1-(1H-imidazol-5-yl)propan-2-amine: Lacks the methyl group on the imidazole ring.
1-(1-methyl-1H-imidazol-4-yl)propan-2-amine: Has a different substitution pattern on the imidazole ring.
1-(1H-imidazol-4-yl)propan-2-amine: Lacks both the methyl group and has a different substitution pattern.
Uniqueness
(2R)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine is unique due to its specific chiral center and the presence of a methyl group on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C7H13N3 |
|---|---|
分子量 |
139.20 g/mol |
IUPAC 名称 |
(2R)-1-(3-methylimidazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-6(8)3-7-4-9-5-10(7)2/h4-6H,3,8H2,1-2H3/t6-/m1/s1 |
InChI 键 |
XKUDYRPWUDVKEY-ZCFIWIBFSA-N |
手性 SMILES |
C[C@H](CC1=CN=CN1C)N |
规范 SMILES |
CC(CC1=CN=CN1C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate](/img/structure/B13578005.png)
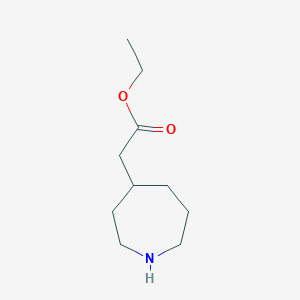
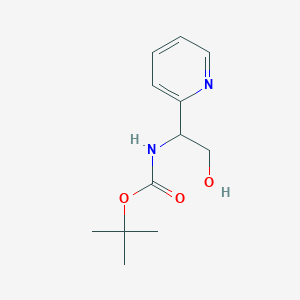


![N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13578037.png)
amino}propanoic acid](/img/structure/B13578042.png)
![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)
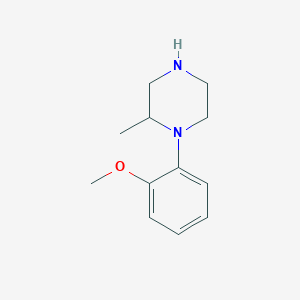
![2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid](/img/structure/B13578062.png)

![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)
